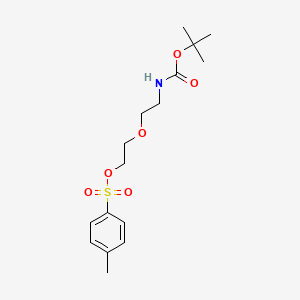
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基的合成涉及以下几个步骤:
氨基保护: 使用叔丁氧羰基(Boc)保护氨基,生成 Boc-NH-PEG2。
对甲苯磺酰化: 然后在三乙胺等碱的存在下,使用对甲苯磺酰氯对保护后的化合物进行对甲苯磺酰化,生成对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基。
工业生产方法
对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基的工业生产遵循类似的合成路线,但规模更大。该过程包括:
大规模保护: 使用工业级试剂和溶剂保护氨基。
高效的对甲苯磺酰化: 采用优化的反应条件,确保最终产物的高产率和纯度
化学反应分析
反应类型
对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基经历几种类型的化学反应:
取代反应: 对甲苯磺酰基可以被亲核试剂取代。
脱保护反应: Boc 基团可以在酸性条件下脱除,以再生游离氨基。
常用试剂和条件
取代: 常用试剂包括胺或硫醇等亲核试剂。条件通常包括温和加热。
脱保护: 在温和酸性条件下使用三氟乙酸等试剂。
主要产物
取代: 产物取决于所使用的亲核试剂,产生各种取代衍生物。
脱保护: 主要产物是游离胺衍生物
科学研究应用
对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基广泛用于科学研究,特别是在 PROTACs 的合成中。其应用包括:
化学: 用作合成复杂分子的连接体。
生物学: 促进蛋白质降解途径的研究。
医学: 在靶向和降解与疾病相关的蛋白质方面具有潜在的治疗应用。
工业: 用于开发新的化学实体和药物发现
作用机制
对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基在 PROTACs 中起连接体的作用,PROTACs 是一种双功能分子,可以将 E3 泛素连接酶招募到靶蛋白。这种招募会导致靶蛋白的泛素化,随后被蛋白酶体降解。该机制包括:
结合: 连接体将 E3 连接酶的配体和靶蛋白的配体连接起来。
泛素化: E3 连接酶使靶蛋白泛素化。
相似化合物的比较
类似化合物
对甲苯磺酰-聚乙二醇3-氨基-叔丁氧羰基: 类似的结构,有一个额外的乙二醇单元。
对甲苯磺酰-聚乙二醇4-氨基-叔丁氧羰基: 包含两个额外的乙二醇单元。
独特性
对甲苯磺酰-聚乙二醇2-氨基-叔丁氧羰基因其最佳长度和柔韧性而独一无二,使其适用于各种 PROTAC 应用。 其亲水性和疏水性的平衡增强了其在各种溶剂中的溶解度和稳定性 .
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNPGXHRHJTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
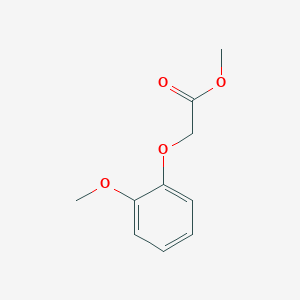
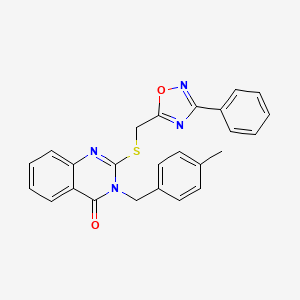
![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)
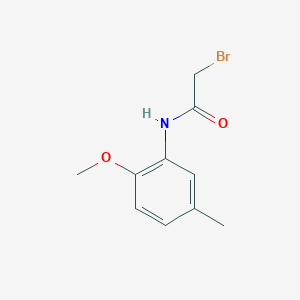
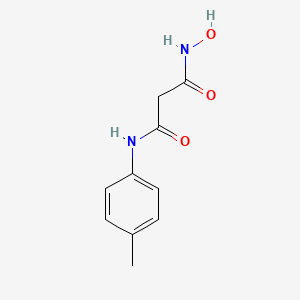
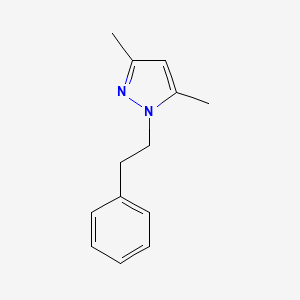
![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)
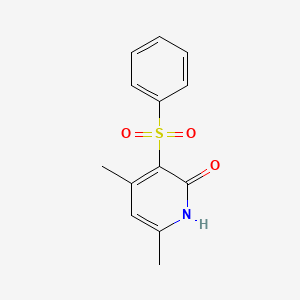
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)
